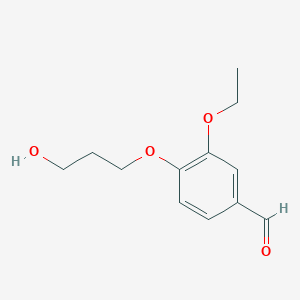![molecular formula C24H35NO6 B12542502 (4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate CAS No. 142385-53-3](/img/structure/B12542502.png)
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is an organic compound with the molecular formula C24H35NO6 This compound is characterized by the presence of a nitrophenyl group and two oxirane (epoxide) rings attached to an octanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate typically involves the following steps:
Formation of the Octanoate Chain: The octanoate chain can be synthesized through esterification reactions involving octanoic acid and appropriate alcohols.
Introduction of Oxirane Rings: The oxirane rings are introduced through epoxidation reactions. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, typically involving nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and epoxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane rings, leading to the formation of diols.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane rings, where nucleophiles such as amines or thiols can open the epoxide rings.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, basic or acidic conditions.
Major Products Formed
Oxidation: Diols.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through epoxide ring-opening reactions.
Biology: Studied for its potential as a biochemical probe due to its reactive oxirane rings.
Medicine: Investigated for its potential use in drug delivery systems, where the compound’s reactivity can be harnessed for targeted drug release.
Industry: Utilized in the production of specialty polymers and coatings, where its unique structure imparts desirable properties such as chemical resistance and mechanical strength.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate involves the reactivity of its oxirane rings and nitrophenyl group. The oxirane rings can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]hexanoate: Similar structure but with a shorter hexanoate chain.
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]decanoate: Similar structure but with a longer decanoate chain.
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]dodecanoate: Similar structure but with an even longer dodecanoate chain.
Uniqueness
(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate is unique due to its specific combination of a nitrophenyl group and two oxirane rings attached to an octanoate chain
Propriétés
Numéro CAS |
142385-53-3 |
|---|---|
Formule moléculaire |
C24H35NO6 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(4-nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate |
InChI |
InChI=1S/C24H35NO6/c1-2-3-7-10-20-22(30-20)17-23-21(31-23)11-8-5-4-6-9-12-24(26)29-19-15-13-18(14-16-19)25(27)28/h13-16,20-23H,2-12,17H2,1H3 |
Clé InChI |
VRKWHEMPRDSLLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1C(O1)CC2C(O2)CCCCCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
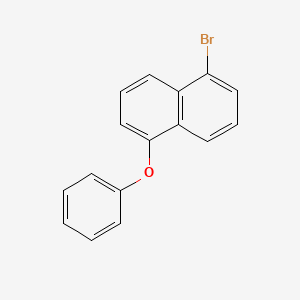
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
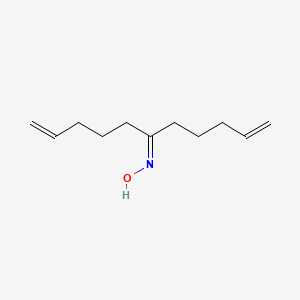

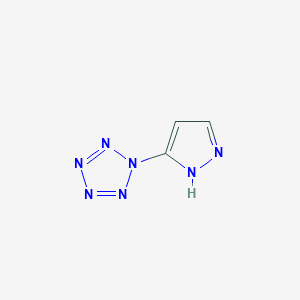

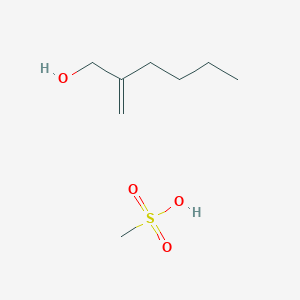
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)

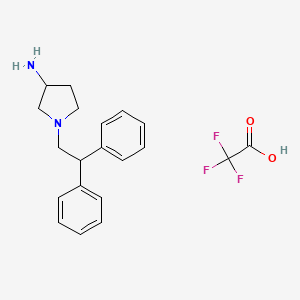

![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
